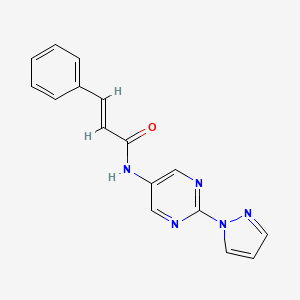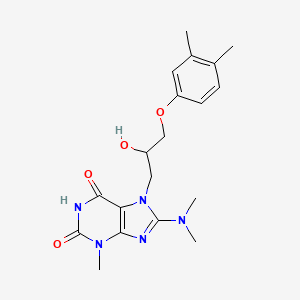![molecular formula C12H17N5O2 B2459901 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide CAS No. 2034368-11-9](/img/structure/B2459901.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” is a compound with the molecular formula C14H11N7O2S . It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known for their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of commercially available nonexpensive reagents . A series of these derivatives have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .Molecular Structure Analysis
The molecular structure of “this compound” includes a [1,2,4]triazolo[4,3-a]pyrazine core . This core structure is present in a number of drug classes .Scientific Research Applications
PET Imaging in Cognitive Disorders
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide is utilized in positron emission tomography (PET) imaging for assessing amyloid plaque accumulation in patients with cognitive impairment, including Alzheimer's Disease. This application aids in the early detection and differential diagnosis of Alzheimer's compared to other forms of dementia. Studies like those conducted by Suotunen et al. (2010) have shown the feasibility of visual evaluation of PET images using this compound in clinical settings, highlighting its role in enhancing diagnostic accuracy for neurodegenerative diseases Suotunen et al., 2010.
Diagnostic Applications in Alzheimer's Disease
The compound has been instrumental in voxel-based analysis of PET amyloid ligand uptake, providing insights into amyloid accumulation patterns in Alzheimer's disease versus healthy control subjects. Research by Kemppainen et al. (2006) demonstrates its utility in identifying specific brain regions with significant increases in amyloid plaque deposition, offering a non-invasive method to study the distribution and phases of amyloid pathology in AD Kemppainen et al., 2006.
Utility in Heart Failure Diagnosis
In the context of cardiac amyloidosis, a condition often challenging to diagnose in heart failure patients, this compound has shown potential in visualizing amyloid deposits in the heart through PET imaging. Antoni et al. (2013) evaluated its effectiveness in detecting systemic amyloidosis affecting the heart, proposing its use for specific diagnosis and treatment follow-up in patients with this condition Antoni et al., 2013.
Frontotemporal Dementia Diagnosis
Engler et al. (2007) investigated the retention of the compound in patients with frontotemporal dementia (FTD), a syndrome often clinically indistinguishable from Alzheimer's disease. Their findings indicated that the majority of FTD patients displayed no significant retention of the compound, suggesting its potential in differentiating between FTD and AD Engler et al., 2007.
Investigating Metabolism and Disposition in Humans
Further research into the metabolism and disposition of related compounds in healthy humans has revealed insights into drug development and safety. Mamaril-Fishman et al. (2014) conducted a study on GSK1322322, a compound with a similar molecular structure, to understand its pharmacokinetics, demonstrating the complexity of drug metabolism that could inform future applications of this compound Mamaril-Fishman et al., 2014.
Future Directions
The future directions for “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” and similar compounds could involve further exploration of their potential in medicinal chemistry . This includes the development of new antimicrobial agents and the study of their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mechanism of Action
Target of Action
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide, also known as N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,2-dimethylpropanamide, has been found to exhibit significant antibacterial activities . The primary targets of this compound are Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) strains . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It has been observed that the compound exhibits inhibitory activities against its bacterial targets . This suggests that the compound may interact with certain bacterial proteins or enzymes, disrupting their normal functions and thereby inhibiting the growth and proliferation of the bacteria.
Result of Action
The compound has been found to exhibit moderate to good antibacterial activities against both S. aureus and E. coli strains . This suggests that the compound’s action results in the inhibition of bacterial growth and proliferation, thereby helping to control bacterial infections.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGGOGMPLYQSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459819.png)
![Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2459820.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)


![3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2459836.png)


